molecular formula C11H11NO3 B14704790 2-[(Phenylacetyl)amino]prop-2-enoic acid CAS No. 25637-52-9

2-[(Phenylacetyl)amino]prop-2-enoic acid

Katalognummer: B14704790
CAS-Nummer: 25637-52-9
Molekulargewicht: 205.21 g/mol
InChI-Schlüssel: QTUUGYIIIZKFQR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(Phenylacetyl)amino]prop-2-enoic acid, also known as 2-[(2-phenylacetyl)amino]prop-2-enoic acid, is an organic compound with the molecular formula C₁₁H₁₁NO₃. It is a derivative of propenoic acid and features a phenylacetyl group attached to the nitrogen atom of the amino group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the use of phenylacetyl chloride and an amino acid derivative under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2-[(Phenylacetyl)amino]prop-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

2-[(Phenylacetyl)amino]prop-2-enoic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-[(Phenylacetyl)amino]prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylacetyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Phenylacetamidoacrylic acid
  • N-(Phenylacetyl)dehydroalanine
  • 2-(2-Phenyl-acetylamino)-acrylic acid

Uniqueness

2-[(Phenylacetyl)amino]prop-2-enoic acid is unique due to its specific structural features, such as the presence of both a phenylacetyl group and a propenoic acid moiety. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .

Eigenschaften

CAS-Nummer

25637-52-9

Molekularformel

C11H11NO3

Molekulargewicht

205.21 g/mol

IUPAC-Name

2-[(2-phenylacetyl)amino]prop-2-enoic acid

InChI

InChI=1S/C11H11NO3/c1-8(11(14)15)12-10(13)7-9-5-3-2-4-6-9/h2-6H,1,7H2,(H,12,13)(H,14,15)

InChI-Schlüssel

QTUUGYIIIZKFQR-UHFFFAOYSA-N

Kanonische SMILES

C=C(C(=O)O)NC(=O)CC1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.